molecular formula C26H22FNO4 B8257280 (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid

(2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B8257280
M. Wt: 431.5 g/mol
InChI Key: GAZAYNUGZZIXEW-VOIUYBSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorophenyl substituent, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid typically involves several key steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound and a suitable nucleophile.

    Attachment of the Fmoc Protecting Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base, such as triethylamine, to protect the amine functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogenated compounds and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amine functionality, which can then participate in various biochemical processes. The fluorophenyl group contributes to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid: Similar structure but lacks the fluorine atom.

    (2R,4S)-1-(((tert-Butoxycarbonyl)amino)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid: Contains a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

Uniqueness

The presence of the fluorophenyl group in (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with biological targets. Additionally, the Fmoc protecting group provides a convenient handle for selective deprotection and further functionalization.

Properties

IUPAC Name

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c27-23-12-6-5-7-17(23)16-13-24(25(29)30)28(14-16)26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,16,22,24H,13-15H2,(H,29,30)/t16-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZAYNUGZZIXEW-VOIUYBSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.